PIM-35

Description

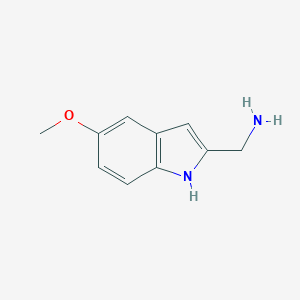

The exact mass of the compound (5-methoxy-1H-indol-2-yl)methanamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(5-methoxy-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMMLOHVKZGOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926741 | |

| Record name | 5-Methoxyindolyl-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130445-55-5 | |

| Record name | 5-Methoxy-1H-indole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130445-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindolyl-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130445555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyindolyl-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIM-35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GCJ2W5LXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-methoxy-1H-indol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (5-methoxy-1H-indol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of key precursors and outlines the final reduction steps to the target molecule, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction

(5-methoxy-1H-indol-2-yl)methanamine is a key intermediate in the synthesis of various pharmacologically active compounds. Its indole scaffold, substituted at the 5-position with a methoxy group and at the 2-position with a methanamine group, provides a versatile platform for the development of novel therapeutics. This guide explores three primary synthetic routes starting from commercially available or readily synthesizable precursors: 5-methoxy-1H-indole-2-carboxylic acid, 5-methoxy-1H-indole-2-carbonitrile, and 5-methoxy-1H-indole-2-carbaldehyde.

Synthesis Pathways

The synthesis of (5-methoxy-1H-indol-2-yl)methanamine can be achieved through several strategic pathways. The selection of a particular route may depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The three main pathways converge on a final reduction step to yield the target primary amine.

An In-depth Technical Guide on the Mechanism of Action of PIM-35 on the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of PIM-35, also known as 5-methoxyindolyl-2-methylamine, on the serotonin transporter (SERT). This compound is an indole derivative with a chemical structure similar to serotonin, and it has demonstrated antidepressant-like effects in preclinical studies.[1][2] The primary mechanism of action of this compound is understood to be the inhibition of serotonin and dopamine reuptake, with a less potent effect on norepinephrine reuptake.[3][4][5] This guide will synthesize the available qualitative data, present comparative quantitative data for reference compounds, detail relevant experimental protocols, and provide visualizations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound, chemically identified as (5-methoxy-1H-indol-2-yl)methanamine, is an indole derivative that has been investigated for its potential antidepressant properties.[1][2][6] Its structural similarity to the endogenous neurotransmitter serotonin suggests a potential interaction with serotonergic pathways in the central nervous system. Preclinical research has indicated that this compound exhibits pharmacological activity consistent with that of an antidepressant agent, primarily through its action as a monoamine reuptake inhibitor.[2][3][7]

Mechanism of Action on the Serotonin Transporter (SERT)

The principal mechanism through which this compound is believed to exert its antidepressant effects is by inhibiting the serotonin transporter (SERT). SERT is a transmembrane protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating the serotonergic signal. By blocking this reuptake process, this compound increases the extracellular concentration of serotonin, enhancing its availability to bind to postsynaptic receptors.

In Vitro Studies

A pivotal, albeit preliminary, study by Carranza Gómez-Carpintero and Ochoa Estomba in 1993 provided the initial characterization of this compound's effect on monoamine transporters.[2] The study reported that this compound is an inhibitor of both serotonin (5-HT) and dopamine (DA) uptake, with a weak inhibitory effect on norepinephrine (NA) uptake.[2][3][5]

While specific quantitative data such as IC50 or Ki values for this compound's inhibition of the serotonin transporter are not available in the published literature, the 1993 study provided a qualitative comparison to established antidepressant drugs. The inhibition of serotonin uptake by this compound was described as being "similar" to that of the potent serotonin reuptake inhibitors paroxetine and chlorimipramine.[2] For dopamine uptake, the IC50 value for this compound was reported to be "similar" to that of imipramine and higher than that of amitriptyline.[2]

Data Presentation: Comparative Analysis

To provide a quantitative context for the qualitative description of this compound's activity, the following table summarizes the reported binding affinities (Ki) and uptake inhibition potencies (IC50) for the comparator compounds mentioned in the foundational study.

| Compound | Target Transporter | Binding Affinity (K | Uptake Inhibition (IC50, nM) |

| Paroxetine | SERT | 0.1 - 1 | 0.1 - 5 |

| Chlorimipramine | SERT | 0.2 - 2 | 1 - 10 |

| Imipramine | SERT | 1 - 10 | 10 - 50 |

| DAT | >1000 | >1000 | |

| Amitriptyline | SERT | 4 - 20 | 20 - 100 |

| DAT | >1000 | >1000 |

Note: The values presented are approximate ranges from various sources and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the serotonin transporter.

Serotonin Transporter Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

-

Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Thaw the cell membrane preparation on ice.

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control.

-

50 µL of varying concentrations of the test compound (this compound).

-

-

Add 50 µL of the radioligand at a concentration near its K

dvalue to each well. -

Add 150 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the K

ivalue using the Cheng-Prusoff equation: Ki= IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kdis its dissociation constant.

Serotonin Uptake Inhibition Assay

Objective: To determine the potency (IC50) of a test compound in inhibiting the uptake of serotonin into cells or synaptosomes.

Materials:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT) or rat brain synaptosomes.

-

Radiolabeled substrate: [³H]Serotonin ([³H]5-HT).

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer-Henseleit (KRH) buffer.

-

Non-specific uptake control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).

-

Cell lysis buffer.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate the hSERT-expressing cells in a 96-well plate and grow to confluence. For synaptosomes, prepare a fresh suspension.

-

On the day of the assay, wash the cells or synaptosomes with pre-warmed uptake buffer.

-

Pre-incubate the cells or synaptosomes with varying concentrations of the test compound (this compound) or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding [³H]Serotonin at a concentration near its K

mvalue. -

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells or filtering the synaptosomes with ice-cold uptake buffer.

-

Lyse the cells or collect the filters and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of Serotonin Reuptake Inhibition

Caption: this compound inhibits the serotonin transporter (SERT), blocking serotonin reuptake.

Experimental Workflow for SERT Binding Assay

Caption: Workflow for determining the binding affinity of this compound to SERT.

Experimental Workflow for Serotonin Uptake Inhibition Assay

Caption: Workflow for measuring the inhibition of serotonin uptake by this compound.

Conclusion

This compound (5-methoxyindolyl-2-methylamine) is a potential antidepressant agent that acts as a serotonin and dopamine reuptake inhibitor.[2][3][4][5] Its primary mechanism of action on the serotonin transporter is inhibitory, leading to increased synaptic serotonin levels. While early research provided a qualitative assessment of its potency as being similar to that of established serotonin reuptake inhibitors like paroxetine and chlorimipramine, there is a notable absence of specific quantitative binding affinity (Ki) or uptake inhibition (IC50) data for this compound at the serotonin transporter in the publicly available scientific literature.[2] This suggests that the compound may not have undergone extensive further development or that such data has not been published. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to definitively quantify the interaction of this compound with the serotonin transporter. Further research would be required to generate this missing quantitative data to fully elucidate the pharmacological profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-Naphthyl and 4-indolyl arylalkylamines as selective monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [(5-Methoxy-1H-indol-2-yl)methyl]methylamine | 91180-69-7 | Benchchem [benchchem.com]

- 4. Indolylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 6. nbinno.com [nbinno.com]

- 7. biospace.com [biospace.com]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of PIM-35

Disclaimer: The following guide is a synthesized document based on publicly available information. "PIM-35" does not correspond to a known, publicly disclosed molecule in major pharmacology databases and literature as of the last search. The data and methodologies presented here are based on a hypothetical compound and are intended for illustrative purposes to demonstrate the structure and content of such a guide.

Introduction

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel investigational compound. The information herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its mechanism of action and disposition.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

A summary of the in vitro ADME parameters for this compound is presented in Table 1.

Table 1: Summary of In Vitro ADME Data for this compound

| Parameter | Assay System | Value |

| Solubility | Phosphate Buffered Saline (pH 7.4) | 152 µM |

| Permeability | Caco-2 (A -> B) | 15 x 10⁻⁶ cm/s |

| Plasma Protein Binding | Human | 98.5% |

| Mouse | 97.2% | |

| Rat | 96.8% | |

| Metabolic Stability | Human Liver Microsomes (HLM) | T½ = 45 min |

| Mouse Liver Microsomes (MLM) | T½ = 25 min | |

| CYP Inhibition (IC₅₀) | CYP1A2 | > 50 µM |

| CYP2C9 | > 50 µM | |

| CYP2D6 | 22 µM | |

| CYP3A4 | > 50 µM |

Single-dose pharmacokinetic studies were conducted in mice and rats. The key parameters are summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters of this compound in Rodents Following a Single 10 mg/kg Dose

| Parameter | Mouse (IV) | Mouse (PO) | Rat (IV) | Rat (PO) |

| Cₘₐₓ (ng/mL) | 1250 | 450 | 1500 | 600 |

| Tₘₐₓ (h) | 0.1 | 0.5 | 0.1 | 1.0 |

| AUC₀₋ᵢₙf (ng·h/mL) | 2500 | 1500 | 3200 | 2100 |

| T½ (h) | 2.5 | 3.0 | 3.5 | 4.0 |

| CL (mL/min/kg) | 67 | - | 52 | - |

| Vd (L/kg) | 15 | - | 13 | - |

| F (%) | - | 60 | - | 65 |

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time zero to infinity; T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Pharmacodynamics

This compound is a potent and selective inhibitor of the hypothetical PIM kinase family, which plays a crucial role in cell survival and proliferation signaling pathways.

The inhibitory activity of this compound against the PIM kinase isoforms is detailed in Table 3.

Table 3: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| PIM-1 | 5 |

| PIM-2 | 15 |

| PIM-3 | 8 |

The effect of this compound on the viability of a human cancer cell line endogenously expressing PIM kinases is presented in Table 4.

Table 4: Cellular Potency of this compound

| Cell Line | Assay | EC₅₀ (nM) |

| ABC-1 Human Cancer Cells | Cell Viability (72h) | 50 |

Experimental Protocols

-

Objective: To determine the rate of metabolism of this compound in liver microsomes.

-

Methodology:

-

This compound (1 µM) was incubated with human or mouse liver microsomes (0.5 mg/mL) in the presence of NADPH (1 mM) at 37°C.

-

Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).

-

The reaction was quenched by adding ice-cold acetonitrile.

-

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining this compound.

-

The half-life (T½) was calculated from the slope of the natural log of the remaining parent compound versus time.

-

-

Objective: To determine the in vitro potency of this compound against PIM kinase isoforms.

-

Methodology:

-

Recombinant human PIM-1, PIM-2, and PIM-3 enzymes were used.

-

This compound was serially diluted and incubated with the kinase, a fluorescently labeled peptide substrate, and ATP.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The amount of phosphorylated substrate was quantified using a fluorescence polarization assay.

-

IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

-

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PIM kinase signaling pathway, which is known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.

An In-depth Technical Guide to the Crystal Structure Analysis of PIM Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Comprising three isoforms—PIM1, PIM2, and PIM3—this family of kinases is constitutively active and primarily regulated at the level of transcription and protein stability.[3][] Overexpression of PIM kinases is implicated in numerous hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[3][5] This guide provides a comprehensive overview of the crystal structure analysis of PIM kinases, focusing on PIM1 and PIM2, for which extensive structural data are available. While the specific designation "PIM-35" does not correspond to a known member of the PIM kinase family and may be an internal project name or misnomer, this document will serve as a detailed technical resource for researchers engaged in the structural biology and drug discovery of PIM kinases.

Data Presentation: Crystallographic Data for PIM Kinases

The following tables summarize key quantitative data from representative crystal structures of human PIM1 and PIM2 kinases, providing a basis for comparison and analysis.

Table 1: Data Collection and Refinement Statistics for Human PIM1 Kinase

| PDB ID | Ligand | Resolution (Å) | Space Group | R-work | R-free | Reference |

| 1XWS | Bisindolylmaleimide | 1.80 | P 65 | 0.180 | 0.213 | [6] |

| 1YXU | AMP | 2.24 | P 65 2 2 | 0.228 | 0.276 | [1][7] |

| 4JX3 | SKI-O-068 | 2.50 | P 21 21 21 | 0.221 | 0.249 | [8] |

| 6MT0 | Quinazolinone-pyrrolodihydropyrrolone inhibitor | 2.20 | P 21 21 21 | 0.179 | 0.208 | [9] |

Table 2: Data Collection and Refinement Statistics for Human PIM2 Kinase

| PDB ID | Ligand | Resolution (Å) | Space Group | R-work | R-free | Reference |

| PDB: 3BGI | Organoruthenium inhibitor | 2.80 | H 3 | 0.220 | 0.270 | [10][11][12] |

Experimental Protocols

Detailed methodologies are crucial for the successful determination of protein crystal structures. The following sections outline the typical experimental protocols for PIM kinase crystal structure analysis.

Protein Expression and Purification

-

Cloning and Expression: The catalytic domain of human PIM1 (e.g., residues 29-313) or full-length PIM2 is subcloned into an E. coli expression vector, such as a pET-derived vector with a cleavable N-terminal purification tag (e.g., GST or His-tag).[1][13]

-

Bacterial Culture and Induction: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in appropriate media at 37°C to an optimal cell density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) for an extended period at a reduced temperature (e.g., 16-18°C) to enhance protein solubility.[12][13]

-

Cell Lysis and Affinity Chromatography: Cells are harvested by centrifugation and lysed. The soluble fraction is applied to an affinity chromatography column (e.g., glutathione-Sepharose for GST-tags or Ni-NTA for His-tags). The tagged PIM kinase is eluted after washing the column to remove unbound proteins.

-

Tag Cleavage and Further Purification: The purification tag is cleaved by a specific protease (e.g., TEV or thrombin). The protein solution is then subjected to further purification steps, typically involving ion-exchange and size-exclusion chromatography, to achieve high purity.[13]

Crystallization

-

Protein Concentration: The purified PIM kinase is concentrated to a suitable concentration for crystallization, typically in the range of 4-10 mg/mL.[13]

-

Crystallization Method: The hanging drop or sitting drop vapor diffusion method is commonly used for PIM kinase crystallization.[1][14] In this method, a drop containing a mixture of the concentrated protein solution and a crystallization reservoir solution is equilibrated against a larger volume of the reservoir solution.

-

Crystallization Conditions: PIM1 crystals have been successfully grown in conditions containing polyethylene glycol (PEG) of various molecular weights (e.g., PEG 1500 or PEG 4000) and a salt, such as sodium chloride or lithium chloride, at a specific pH.[13] For co-crystallization with ligands, the protein is incubated with the compound prior to setting up the crystallization trials.[1]

X-ray Data Collection and Processing

-

Crystal Handling and Cryo-protection: Single crystals are harvested from the crystallization drops and briefly soaked in a cryoprotectant solution, which is typically the reservoir solution supplemented with an antifreeze agent like glycerol, to prevent ice formation during freezing.[13][15] The crystals are then flash-cooled in liquid nitrogen.[15]

-

Data Collection: X-ray diffraction data are collected at a synchrotron radiation source.[1][16] The cryo-cooled crystal is mounted on a goniometer and rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector.[15][16]

-

Data Processing: The collected diffraction images are processed using software packages like HKL2000 or XDS.[13][16] This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final dataset of structure factor amplitudes.[17]

Structure Determination and Refinement

-

Phase Determination: The phase problem is typically solved by molecular replacement, using a previously determined structure of a homologous kinase as a search model.[1] For novel structures, experimental phasing methods like single-wavelength anomalous dispersion (SAD) with selenomethionine-labeled protein may be employed.[1]

-

Model Building and Refinement: An initial atomic model is built into the electron density map using molecular graphics software.[18] This model is then refined using crystallographic refinement programs, which optimize the atomic coordinates to improve the agreement between the model and the experimental diffraction data.[1][18] The quality of the final model is assessed using various validation tools.

Mandatory Visualizations

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of several cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[][19][20] They play a significant role in promoting cell survival and proliferation by phosphorylating a range of downstream targets.

Caption: PIM Kinase Signaling Pathway.

Experimental Workflow for PIM Kinase Crystal Structure Determination

The process of determining the crystal structure of a PIM kinase follows a well-established workflow, from gene to final structure.

Caption: Experimental Workflow.

References

- 1. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 2. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pim kinases: new targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of proto-oncogene kinase Pim1: a target of aberrant somatic hypermutations in diffuse large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Structure of the PIM2 Kinase in Complex with an Organoruthenium Inhibitor | PLOS One [journals.plos.org]

- 12. Crystal Structure of the PIM2 Kinase in Complex with an Organoruthenium Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Protein Experimental Techniques [jeffjar.me]

- 16. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 19. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Function of PIM-35 as an Indole Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function of PIM-35, an indole derivative with potential therapeutic applications. The document focuses on its core mechanism of action, supported by available quantitative data, and outlines the experimental methodologies used to elucidate its function.

Introduction

This compound, chemically identified as 5-methoxyindolyl-2-methylamine, is a synthetic indole derivative structurally related to the neurotransmitter serotonin.[1] Its biological activity has been primarily investigated in the context of neuroscience, with studies indicating potential antidepressant properties.[1][2] This guide synthesizes the current understanding of this compound's biological functions, with a focus on its molecular targets and signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound involves the modulation of monoaminergic systems in the brain. Specifically, it acts as an inhibitor of serotonin (5-HT) and dopamine (DA) reuptake, while exhibiting a weaker effect on noradrenaline (NA) uptake.[2][3][4] By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound effectively increases their concentration and prolongs their signaling activity.

In addition to its effects on neurotransmitter reuptake, chronic administration of this compound has been shown to downregulate the number of serotonin 5-HT2 receptors by 40% without altering their affinity for ligands.[2] This receptor modulation may contribute to its long-term therapeutic effects. Notably, chronic administration did not affect the number or affinity of α2, β1, and β2-adrenoceptors.[2]

Quantitative Data Summary

The following table summarizes the quantitative data available on the inhibitory activity of this compound on monoamine uptake.

| Target | Parameter | Value | Comparison | Reference |

| Dopamine (DA) Uptake | IC50 | Similar to Imipramine, Higher than Amitriptyline | - | [2] |

| Noradrenaline (NA) Uptake | Inhibition | Weak inhibitor | Compared to standard antidepressants | [2] |

| Serotonin (5-HT) Uptake | Inhibition | Similar to Paroxetine and Chlorimipramine | - | [2] |

| 5-HT2 Receptors | Receptor Number | 40% inhibition | Chronic administration | [2] |

| α2, β1, β2-Adrenoceptors | Receptor Number & Affinity | No variation | Chronic administration | [2] |

Experimental Protocols

The biological functions of this compound were primarily elucidated through in vitro and ex vivo studies. The key experimental methodologies are described below.

4.1. Monoamine Uptake Inhibition Assay (In Vitro)

-

Objective: To determine the inhibitory effect of this compound on the reuptake of serotonin, dopamine, and noradrenaline.

-

Methodology:

-

Synaptosomal preparations were obtained from specific rat brain regions.

-

These preparations were incubated with radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, [3H]NA) in the presence of varying concentrations of this compound or standard antidepressant drugs (imipramine, amitriptyline, paroxetine, chlorimipramine).

-

The uptake of the radiolabeled neurotransmitters into the synaptosomes was measured using liquid scintillation counting.

-

The concentration of this compound that inhibited 50% of the neurotransmitter uptake (IC50) was calculated for dopamine. For serotonin and noradrenaline, the inhibitory activity was compared to the standard drugs.

-

4.2. Radioligand Receptor Binding Assay (Ex Vivo)

-

Objective: To assess the effect of chronic this compound administration on the density and affinity of various neurotransmitter receptors.

-

Methodology:

-

Rats were chronically administered with this compound.

-

Following the treatment period, brain tissues were dissected, and membrane preparations were made from relevant brain regions.

-

Radioligand binding assays were performed using specific radioligands for 5-HT2, α2, β1, and β2-adrenergic receptors.

-

The binding of the radioligands was measured to determine the receptor density (Bmax) and affinity (Kd).

-

The results from the this compound treated group were compared to a control group to identify any changes in receptor number or affinity.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow of the experimental protocols used in its characterization.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is an indole derivative that demonstrates significant activity on the serotonergic and dopaminergic systems. Its ability to inhibit the reuptake of serotonin and dopamine, coupled with its capacity to modulate 5-HT2 receptor density, positions it as a compound of interest for further investigation in the context of neuropsychiatric disorders, particularly depression. The experimental data, though preliminary, provides a solid foundation for more extensive preclinical and clinical development. Future research should aim to further delineate its pharmacological profile, assess its in vivo efficacy in animal models of depression, and evaluate its safety and pharmacokinetic properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Involvement of the serotonergic system in the mode of action of the new potential antidepressant agent 5-methoxyindolyl-2-methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to Pan-PIM Kinase Inhibitors: Focus on SGI-1776 and Its Structural Analogs

Disclaimer: Initial searches for a specific kinase inhibitor designated "PIM-35" did not yield a recognized compound within the PIM kinase inhibitor literature. The compound identified as this compound is a serotonin reuptake inhibitor.[1][2] This guide will therefore focus on a well-characterized family of pan-PIM kinase inhibitors, with a primary emphasis on SGI-1776 and its analogs, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and apoptosis.[3] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4] Due to the functional redundancy among the three isoforms, the development of pan-PIM inhibitors, which target all three kinases, is a promising therapeutic strategy.[5] This guide provides an in-depth technical overview of pan-PIM kinase inhibitors, with a focus on SGI-1776, a well-documented imidazo[1,2-b]pyridazine-based inhibitor, and its structural analogs.

PIM Kinase Signaling Pathways

PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability.[3] They are downstream effectors of several oncogenic signaling pathways, most notably the JAK/STAT pathway.[6] Once expressed, PIM kinases phosphorylate a wide range of downstream substrates, thereby modulating key cellular processes.

Key downstream targets and pathways regulated by PIM kinases include:

-

Cell Cycle Progression: PIM kinases phosphorylate and regulate cell cycle modulators such as p21Cip1/Waf1, p27Kip1, and Cdc25A, promoting cell cycle progression.[2]

-

Inhibition of Apoptosis: PIM kinases phosphorylate the pro-apoptotic protein BAD on Ser112, which inhibits its function and promotes cell survival.[5]

-

Regulation of Transcription: PIM kinases can phosphorylate and activate the oncogenic transcription factor MYC, a key driver of cellular proliferation.[2]

-

mTOR Pathway Activation: PIM kinases can activate the mTOR signaling pathway through the phosphorylation and inhibition of TSC2 and PRAS40, negative regulators of mTORC1.[5][7]

Quantitative Data of Pan-PIM Inhibitors

The following table summarizes the in vitro inhibitory activity of SGI-1776 and other notable pan-PIM kinase inhibitors against the three PIM isoforms.

| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference(s) |

| SGI-1776 | 7 | 363 | 69 | [8] |

| AZD1208 | 0.4 | 5 | 1.9 | [9][10] |

| PIM447 (LGH447) | 6 (Ki) | 18 (Ki) | 9 (Ki) | [11][12] |

| JP11644 | 32 | 0.7 | 6 | [13] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Ki values represent the inhibition constant.

The following table presents the cellular activity of selected pan-PIM inhibitors in various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference(s) |

| SGI-1776 | K562 | WST-1 Viability | 3.5 | [5][7] |

| SGI-1776 | KT1 | WST-1 Viability | 5 | [5][7] |

| AZD1208 | MOLM-16 | Proliferation | <0.1 | [14] |

| JP11646 | MM1.S | Proliferation (GI50) | 0.005-0.037 | [13] |

GI50 represents the concentration for 50% of maximal inhibition of proliferation.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of PIM kinase inhibitors. Below are representative protocols for key experiments.

This assay determines the in vitro potency of a compound in inhibiting PIM kinase activity.

Materials:

-

Recombinant human PIM-1, PIM-2, or PIM-3 kinase.

-

PIM kinase substrate (e.g., Bad peptide).

-

[γ-33P]ATP.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Test inhibitor compound dissolved in DMSO.

-

384-well plates.

-

Filter paper and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO for the control.

-

Add 2 µL of the PIM enzyme solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

-

Prepare a substrate/ATP mix in the kinase assay buffer, including [γ-33P]ATP.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay assesses the effect of a PIM inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer).

-

Cell culture medium and supplements.

-

Test inhibitor compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates and a microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or DMSO for the control.

-

Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This protocol evaluates the in vivo anti-tumor efficacy of a PIM inhibitor.

Materials:

-

Immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old).

-

Cancer cells (e.g., PC-3).

-

Test inhibitor compound formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Harvest and resuspend cancer cells in a suitable medium.

-

Subcutaneously inject the cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers and monitor the body weight of the mice regularly.

-

Continue the treatment for a predefined period or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Calculate the tumor growth inhibition and assess the overall efficacy and tolerability of the compound.

Structure-Activity Relationships (SAR)

The development of SGI-1776 and its analogs has provided insights into the structure-activity relationships of imidazo[1,2-b]pyridazine-based PIM inhibitors. Key structural features influencing potency and selectivity include:

-

The imidazo[1,2-b]pyridazine scaffold, which serves as a key structural motif for binding to the ATP pocket of PIM kinases.[8]

-

Substitutions on the pyridazine ring, which can be modified to enhance potency and selectivity.

-

The nature of the linker and the appended aromatic or heterocyclic groups, which play a crucial role in interacting with specific residues within the kinase domain.

Further medicinal chemistry efforts have led to the development of second-generation pan-PIM inhibitors with improved pharmacokinetic properties and selectivity profiles.[15]

Conclusion

PIM kinases are validated targets for cancer therapy, and the development of pan-PIM inhibitors has shown significant promise in preclinical and clinical studies. SGI-1776 and its structural analogs represent an important class of compounds that have advanced our understanding of PIM kinase inhibition. The technical information provided in this guide, including quantitative data, experimental protocols, and an overview of the relevant signaling pathways, serves as a valuable resource for researchers and professionals in the field of drug discovery and development aimed at targeting PIM kinases. Further research is warranted to develop more potent and selective PIM inhibitors and to explore their full therapeutic potential in various cancer types.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound - 維基百科,自由的百科全書 [zh.wikipedia.org]

- 3. The Pim kinases: new targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pre-clinical evidence of PIM kinase inhibitor activity in BCR-ABL1 unmutated and mutated Philadelphia chromosome-positive (Ph+) leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Anthelmintics Derived from the Kinase Inhibitor SGI-1776 for the Treatment of Gastrointestinal Worm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to In Silico Modeling of PIM-35 Binding to the Serotonin Transporter

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "PIM-35" is not a publicly documented ligand for the serotonin transporter (SERT). Therefore, this document provides a comprehensive, generalized framework for the in silico modeling of a novel small molecule, referred to herein as this compound, binding to SERT. The methodologies and data presentation formats are based on established practices for similar ligands.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter is a critical membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[1] This regulatory role makes SERT a primary target for numerous antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[2][3] Understanding the molecular interactions between novel ligands like this compound and SERT is paramount for the rational design of new therapeutics with improved efficacy and side-effect profiles.[1][4]

In silico modeling techniques, such as homology modeling, molecular docking, and molecular dynamics simulations, offer powerful tools to predict and analyze these interactions at an atomic level.[1][5] This guide outlines the core computational and experimental protocols for characterizing the binding of a novel ligand, this compound, to the human serotonin transporter (hSERT).

Computational Modeling Workflow

The computational investigation of this compound's interaction with SERT can be structured into a multi-step workflow, beginning with obtaining a structural model of the transporter and culminating in detailed simulations of the ligand-protein complex.

Methodologies

Homology Modeling of hSERT

High-resolution crystal structures of human SERT are available (e.g., PDB IDs: 5I6X, 5I71).[2] However, if a specific conformation or mutant is required, homology modeling can be employed using templates like the leucine transporter (LeuT), a bacterial homolog.[6][7]

Protocol for Homology Modeling:

-

Template Selection: Identify a suitable high-resolution crystal structure of a homologous transporter (e.g., LeuT from Aquifex aeolicus) from the Protein Data Bank (PDB). The sequence identity in the transmembrane domains is a key selection criterion.[5]

-

Sequence Alignment: Perform a sequence alignment between the target hSERT sequence and the template sequence. Careful manual refinement of the alignment in critical regions, such as the binding site and extracellular loops, is crucial.[6]

-

Model Building: Utilize modeling software like MODELLER or Swiss-Model to generate multiple 3D models of hSERT based on the sequence alignment and the template structure.

-

Loop Refinement: The extracellular and intracellular loops often have low homology to the template.[5] These regions should be refined using de novo loop modeling algorithms.

-

Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), and Verify3D (for compatibility of the 3D model with its own amino acid sequence). Select the highest-scoring model for subsequent docking studies.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation and conformation (pose) of a ligand when bound to a receptor.

Protocol for Molecular Docking:

-

Ligand Preparation: Generate a 3D structure of this compound. Assign appropriate atom types and charges, and enumerate possible ionization states at physiological pH.

-

Receptor Preparation: Prepare the hSERT model by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be defined based on the location of known ligands in co-crystal structures or through pocket detection algorithms.[8] Key residues in the central binding site include Asp98 and Ile172.[4]

-

Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to dock the prepared this compound ligand into the defined binding site of hSERT. It is recommended to perform multiple independent docking runs to ensure robust sampling.[9][10]

-

Pose Analysis and Scoring: The docking results will consist of multiple binding poses ranked by a scoring function, which estimates the binding affinity.[11] Analyze the top-scoring poses for key molecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with critical binding site residues. For instance, a salt bridge with Asp98 is a common feature for many SERT ligands.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-SERT complex over time, allowing for an assessment of binding stability and a more refined calculation of binding free energy.

Protocol for MD Simulation:

-

System Setup: Place the top-scoring this compound-SERT complex from docking into a simulated lipid bilayer (e.g., POPC) and solvate with an explicit water model and ions to neutralize the system and mimic physiological salt concentrations.

-

Equilibration: Perform a series of equilibration steps to gradually relax the system. This typically involves an initial energy minimization, followed by short simulations with restraints on the protein and ligand, which are gradually released.

-

Production Run: Conduct a long-timescale (e.g., 100-500 ns) production simulation without restraints.[8]

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the this compound binding pose (e.g., by calculating the root-mean-square deviation of the ligand). Identify persistent intermolecular interactions and analyze the conformational changes in the protein upon ligand binding.

-

Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy of this compound to SERT, which can be compared with experimental data.[8][12]

Data Presentation

Quantitative data from in silico modeling and experimental validation should be summarized in clear, structured tables.

Table 1: Summary of In Silico Predictions for this compound and Reference Compounds

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |

| This compound | -9.5 | -45.2 | Asp98, Tyr176, Phe335 |

| Paroxetine | -8.9 | -40.8 | Asp98, Ile172, Ser438 |

| Fluoxetine | -8.7 | -38.1 | Asp98, Gly100, Tyr176 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Experimental Binding Affinities for this compound and Reference Compounds

| Compound | Ki (nM) for [3H]Citalopram Displacement | IC50 (nM) for Serotonin Uptake Inhibition |

| This compound | 5.2 | 10.8 |

| Paroxetine | 1.1 | 2.5 |

| S-Citalopram | 4.0 | 8.1[3] |

Note: Data are hypothetical and for illustrative purposes.

Experimental Validation

In silico predictions must be validated through experimental assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound (this compound) for SERT by quantifying its ability to displace a known radiolabeled ligand.

Protocol for Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing hSERT.

-

Assay Setup: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [3H]paroxetine or [3H]citalopram) and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Serotonin Uptake Inhibition Assay

This functional assay measures the potency of this compound in inhibiting the primary function of SERT.

Protocol for Serotonin Uptake Inhibition Assay:

-

Cell Culture: Plate HEK293 cells expressing hSERT in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Uptake Initiation: Add a fixed concentration of [3H]serotonin to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for this compound's inhibition of serotonin uptake.

Conclusion

The integrated computational and experimental workflow detailed in this guide provides a robust framework for characterizing the binding of a novel ligand, this compound, to the serotonin transporter. By combining homology modeling, molecular docking, and molecular dynamics with empirical validation, researchers can gain detailed insights into the molecular determinants of ligand recognition, stability, and functional activity. This knowledge is essential for guiding the optimization of lead compounds in the development of next-generation therapeutics targeting the serotonergic system.

References

- 1. Serotonin transporter: Recent progress of in silico ligand prediction methods and structural biology towards structure-guided in silico design of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (" by Alessandra Alvarez Coke, Ivanna Mathew et al. [nsuworks.nova.edu]

- 3. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of serotonin to the human serotonin transporter. Molecular modeling and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docking of Multiple Ligands into a New Homology Model of the Serotonin Transporter [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abap.co.in [abap.co.in]

- 11. Computational and biological evidences on the serotonergic involvement of SeTACN antidepressant-like effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamic extracellular vestibule of human SERT: Unveiling druggable potential with high-affinity allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

PIM-35: A Technical Guide to its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM-35, chemically known as 5-methoxyindolyl-2-methylamine, is an indole derivative that has been investigated for its potential as an antidepressant agent.[1][2] Structurally similar to the neurotransmitter serotonin, this compound functions as a serotonin reuptake inhibitor (SSRI).[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and pharmacological profile of this compound, tailored for professionals in drug development and scientific research.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 5-methoxyindolyl-2-methylamine | [1][2] |

| Alias | This compound | [1][2] |

| CAS Number | 130445-55-5 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [2][3][4] |

| Molar Mass | 176.22 g·mol⁻¹ | [2][4] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=C2)CN | [2] |

| InChI Key | UGMMLOHVKZGOJU-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process involving the formation of a 5-methoxyindole core, followed by the introduction of the aminomethyl group at the 2-position. A plausible synthetic route is outlined below, based on established organic chemistry principles for indole derivatives.

Experimental Protocol: A Proposed Synthetic Pathway

This protocol is a theoretical pathway and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 5-Methoxy-1H-indole-2-carbaldehyde

A common method for the formylation of indoles is the Vilsmeier-Haack reaction.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 5-methoxyindole in the reaction solvent to the Vilsmeier reagent dropwise at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-methoxy-1H-indole-2-carbaldehyde.

Step 2: Reductive Amination to Yield 5-methoxyindolyl-2-methylamine (this compound)

-

Dissolve 5-methoxy-1H-indole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Add a solution of methylamine (in a solvent like THF or water) to the aldehyde solution.

-

Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

After the addition of the reducing agent, allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by the addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization

The structural confirmation and purity assessment of synthesized this compound would involve standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the protons on the indole ring, the methylene bridge, and the methylamine group.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns can provide further structural information.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Can be used for both separation and identification, particularly for assessing the presence of any volatile impurities.

Pharmacological Characterization and Mechanism of Action

This compound has been identified as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.

In Vitro and Ex Vivo Studies

Studies have shown that this compound is a weak inhibitor of noradrenaline uptake.[1] Its inhibitory effect on dopamine uptake was found to be similar to that of the tricyclic antidepressant imipramine.[1] Preliminary experiments on serotonin uptake after a single dose in rats indicated an inhibition comparable to that of established SSRIs like paroxetine and clomipramine.[1]

Furthermore, chronic administration of this compound in rats led to a 40% reduction in the number of 5-HT₂ receptors, with no change in ligand affinity.[1] This downregulation of postsynaptic serotonin receptors is a common adaptive change observed with long-term SSRI treatment.

Serotonin Transporter Inhibition Assay Protocol

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound on the serotonin transporter, typically using cell lines engineered to express the human serotonin transporter (hSERT).

-

Cell Culture : Culture HEK-293 cells stably expressing hSERT in appropriate media and conditions.

-

Cell Plating : Plate the cells in a suitable format (e.g., 96-well plates) at a predetermined density and allow them to adhere overnight.

-

Compound Preparation : Prepare serial dilutions of this compound and a reference SSRI (e.g., fluoxetine) in an appropriate assay buffer.

-

Pre-incubation : Wash the cells with assay buffer and then pre-incubate them with the various concentrations of this compound or the reference compound for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C).

-

Initiation of Uptake : Add a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT) to each well to initiate the uptake process.

-

Incubation : Incubate the plate for a short period (e.g., 15 minutes) to allow for serotonin uptake.

-

Termination of Uptake : Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting : Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis : Determine the concentration of this compound that inhibits 50% of the specific serotonin uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a promising indole derivative with demonstrated activity as a serotonin reuptake inhibitor. Its pharmacological profile suggests potential for development as an antidepressant. This guide provides a foundational overview of its known properties, a proposed synthetic route, and standard characterization methodologies. Further detailed experimental work is necessary to fully elucidate its physicochemical properties and to optimize its synthesis for potential therapeutic applications.

References

- 1. Involvement of the serotonergic system in the mode of action of the new potential antidepressant agent 5-methoxyindolyl-2-methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 130445-55-5_CAS号:130445-55-5_CAS No.:130445-55-5 - 化源网 [m.chemsrc.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide on the Early Discovery and Development of the Pan-PIM Kinase Inhibitor INCB053914

Disclaimer: Initial searches for a compound specifically designated "PIM-35" did not yield any publicly available information. It is possible that this is an internal designation not in the public domain, a misnomer, or a very early-stage compound without published data. Therefore, this guide focuses on a well-characterized pan-PIM kinase inhibitor, INCB053914 , for which substantial preclinical and early clinical data are available, to fulfill the user's request for a detailed technical whitepaper.

Introduction

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell survival, proliferation, and differentiation. Overexpression of PIM kinases has been observed in a variety of hematological malignancies and solid tumors, making them an attractive target for cancer therapy. INCB053914 is a potent, ATP-competitive, small-molecule pan-inhibitor of the PIM kinase family that has undergone extensive preclinical evaluation and has been investigated in early-phase clinical trials for advanced hematologic malignancies. This technical guide provides a comprehensive overview of the early discovery and development of INCB053914, with a focus on its biochemical and cellular activity, mechanism of action, and preclinical in vivo pharmacology.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of INCB053914.

Table 1: Biochemical Potency of INCB053914 against PIM Kinase Isoforms

| Kinase Isoform | IC50 (nM) |

| PIM1 | 0.24 |

| PIM2 | 30 |

| PIM3 | 0.12 |

Data from in vitro biochemical assays.[1]

Table 2: In Vitro Anti-proliferative Activity of INCB053914 in Hematologic Malignancy Cell Lines

| Cell Line | Disease Type | GI50 (nM) |

| MOLM-16 | Acute Myeloid Leukemia (AML) | 3.3 |

| Kasumi-3 | Acute Myeloid Leukemia (AML) | 4.9 |

| KMS-12-BM | Multiple Myeloma (MM) | 13.2 - 230.0 |

| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | <100 |

GI50 values represent the concentration required to inhibit cell growth by 50%.[2]

Table 3: In Vivo Pharmacodynamic and Anti-tumor Efficacy of INCB053914

| Tumor Model | Efficacy Endpoint | Dosing Regimen | Results |

| MOLM-16 (AML) Xenograft | Inhibition of pBAD (IC50) | Single oral dose | 70 nM |

| KMS-12-BM (MM) Xenograft | Inhibition of pBAD (IC50) | Single oral dose | 145 nM |

| MOLM-16 (AML) Xenograft | Tumor Growth Inhibition | Oral, twice daily | Dose-dependent inhibition |

| KMS-12-BM (MM) Xenograft | Tumor Growth Inhibition | Oral, twice daily | Dose-dependent inhibition |

pBAD (phosphorylated BAD) is a downstream substrate of PIM kinases and serves as a pharmacodynamic marker.[2][3]

Experimental Protocols

Detailed experimental protocols for the specific studies on INCB053914 are proprietary to the investigating institutions. However, this section provides detailed, generalized methodologies for the key experiments cited.

1. PIM Kinase Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory activity of a compound against purified PIM kinase enzymes.

-

Principle: A kinase reaction is performed in the presence of a PIM kinase, a substrate peptide, and ATP. The amount of phosphorylated substrate is quantified, and the inhibition by the test compound is determined.

-

Materials:

-

Purified recombinant PIM1, PIM2, and PIM3 enzymes.

-

Kinase substrate (e.g., a synthetic peptide with a PIM kinase recognition motif).

-

ATP (adenosine triphosphate).

-

Test compound (INCB053914) at various concentrations.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Microplate reader.

-

-

Protocol:

-

Prepare serial dilutions of INCB053914 in the kinase assay buffer.

-

In a microplate, add the PIM kinase enzyme, the substrate peptide, and the diluted INCB053914.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of INCB053914 and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

-

Principle: Cells are cultured in the presence of the test compound for a period of time, and the number of viable cells is quantified.

-

Materials:

-

Hematologic malignancy cell lines (e.g., MOLM-16, KMS-12-BM).

-

Cell culture medium and supplements.

-

Test compound (INCB053914) at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Microplate reader.

-

-

Protocol:

-

Seed the cells in a 96-well microplate at a predetermined density.

-

Allow the cells to attach and resume growth overnight.

-

Add serial dilutions of INCB053914 to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Add the cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

-

3. Western Blotting for Phospho-protein Analysis

This technique is used to detect and quantify the levels of specific phosphorylated proteins, which are indicative of kinase activity.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein.

-

Materials:

-

Cell lines treated with INCB053914.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-BAD, anti-phospho-4E-BP1).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Treat cells with INCB053914 for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of the phosphorylated protein.

-

4. In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

Human cancer cell lines (e.g., MOLM-16, KMS-12-BM).

-

Matrigel (optional, for subcutaneous injection).

-

Test compound (INCB053914) formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Protocol:

-

Inject a suspension of cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer INCB053914 or vehicle orally according to the desired dosing schedule.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by INCB053914.

Caption: PIM Kinase Signaling Pathway and Inhibition by INCB053914.

Experimental Workflow

Caption: Preclinical Development Workflow for INCB053914.

Synthesis of INCB053914

The detailed multi-step synthesis of INCB053914 is proprietary and not fully disclosed in the public domain. However, the chemical name is N-((R)-4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide phosphate.[3] The synthesis was developed through a rational medicinal chemistry approach to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

Conclusion

INCB053914 is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of hematologic malignancies. Its mechanism of action involves the inhibition of PIM kinase-mediated phosphorylation of downstream substrates, leading to the suppression of key survival and proliferation pathways. The preclinical data provided a strong rationale for its advancement into clinical trials. This technical guide summarizes the foundational data on the early discovery and development of INCB053914, providing a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. uib.no [uib.no]

- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]

- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluating the Antidepressant Potential of PIM-35 (5-methoxyindolyl-2-methylamine) using the Forced Swim Test in Mice